molecular formula C72H54N6 B12278105 1,3,5-Tris(1-trityl-4-pyrazolyl)benzene

1,3,5-Tris(1-trityl-4-pyrazolyl)benzene

Cat. No.: B12278105
M. Wt: 1003.2 g/mol
InChI Key: QZJDMCAVRFPRHX-UHFFFAOYSA-N
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Description

1,3,5-Tris(1-trityl-4-pyrazolyl)benzene is a complex organic compound with the molecular formula C72H54N6 and a molecular weight of 1003.24 g/mol . This compound is characterized by its three trityl-protected pyrazole groups attached to a benzene ring, making it a significant molecule in various fields of research.

Preparation Methods

The synthesis of 1,3,5-Tris(1-trityl-4-pyrazolyl)benzene typically involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with trityl-protected pyrazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,3,5-Tris(1-trityl-4-pyrazolyl)benzene can undergo various chemical reactions, including:

Scientific Research Applications

1,3,5-Tris(1-trityl-4-pyrazolyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(1-trityl-4-pyrazolyl)benzene involves its ability to form stable complexes with metal ions. The trityl-protected pyrazole groups act as ligands, coordinating with metal centers to form highly stable structures. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

1,3,5-Tris(1-trityl-4-pyrazolyl)benzene can be compared with other similar compounds such as:

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C72H54N6

Molecular Weight

1003.2 g/mol

IUPAC Name

4-[3,5-bis(1-tritylpyrazol-4-yl)phenyl]-1-tritylpyrazole

InChI

InChI=1S/C72H54N6/c1-10-28-61(29-11-1)70(62-30-12-2-13-31-62,63-32-14-3-15-33-63)76-52-58(49-73-76)55-46-56(59-50-74-77(53-59)71(64-34-16-4-17-35-64,65-36-18-5-19-37-65)66-38-20-6-21-39-66)48-57(47-55)60-51-75-78(54-60)72(67-40-22-7-23-41-67,68-42-24-8-25-43-68)69-44-26-9-27-45-69/h1-54H

InChI Key

QZJDMCAVRFPRHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC(=CC(=C5)C6=CN(N=C6)C(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CN(N=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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